1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of 5H-imidazo [4,5-c]pyridines analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na 2 S 2 O 5 adduct of corresponding benzaldehydes . A series of 3H-imidazo [4,5-b] pyridines derivatives were designed and synthesized as selective mTOR inhibitors .Molecular Structure Analysis
The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data . The residue was purified by flash chromatography eluting with 10–50% ethyl acetate in petroleum ether to provide the desired product .Chemical Reactions Analysis
Screening of the reaction conditions showed that the different bases controlled the palladium-catalyzed intramolecular site-selectivity and chemoselectivity of the substrates . Alkylation of compounds using 4-chlorobenzyl and /or butyl bromide under basic conditions (K 2 CO 3, DMF) predominantly resulted in the formation of N 5 regioisomers .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Structural Analysis and Crystallography
Research on imidazo[4,5-c]pyridine derivatives often explores their crystalline structure and molecular interactions. For example, the study of 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one highlights the planarity of the fused ring system and how molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers within the crystal structure (Rodi et al., 2013). This structural analysis provides insights into the compound's potential interactions and stability, which can be crucial for various scientific applications.
Antiviral Activity
A derivative, substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines, has been identified as a novel class of compounds with activity against pestiviruses and hepatitis C virus (HCV), showcasing the therapeutic potential of these derivatives beyond the scope of traditional drug use cases (Puerstinger et al., 2007). The optimization of these derivatives for enhanced antiviral activity underscores their significance in medicinal chemistry research.
Synthesis and Chemical Reactions
The synthesis of imidazo[4,5-c]pyridine derivatives and their functionalization reactions have been extensively studied. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, leading to the formation of imidazo[4,5-b]pyridine derivatives (Yıldırım et al., 2005). These synthetic pathways are crucial for developing new compounds with potential applications in various fields.
Medicinal Chemistry and Biological Activity
The imidazo[4,5-c]pyridine scaffold is notable in medicinal chemistry due to its broad range of biological activities. A mini-review discussed the synthesis and emerging medicinal potential of C2 functionalized imidazo[1,2-α]pyridines, highlighting their significance in developing new therapeutic agents (Sharma & Prasher, 2022). This research underscores the scaffold's versatility and its potential for the creation of novel therapeutics.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with a variety of biological targets, such asToll-like receptors (TLR7 and/or TLR8) , and enzymes like IKK-ɛ and TBK1 which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of these compounds with their targets often results in changes in cellular processes, leading to their therapeutic effects.
Biochemical Pathways
For instance, they can activate NF-kappaB through the process of phosphorylation , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, which can result in various molecular and cellular effects depending on the specific targets and pathways they interact with .
Action Environment
For instance, the amphoteric nature of imidazoles, showing both acidic and basic properties , suggests that their action could be influenced by the pH of their environment.
Future Directions
The synthesis of imidazo [1,2- a ]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo [1,2- a ]pyridines and all frequent challenges associated with the reported methods .
Biochemical Analysis
Biochemical Properties
1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, this compound can bind to DNA, affecting gene expression and cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . This compound also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and DNA, altering their structure and function . This binding can inhibit enzyme activity, leading to changes in cellular processes. For instance, by inhibiting kinases, it can disrupt signaling pathways that regulate cell growth and survival . Additionally, this compound can modulate gene expression by binding to DNA and affecting transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it can degrade into metabolites that may have different biological activities . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism . Additionally, it can affect the levels of various metabolites, such as amino acids and lipids, by modulating the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For instance, it can bind to plasma proteins, affecting its distribution in the bloodstream . Additionally, transporters in the cell membrane can facilitate its uptake into cells, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it can modulate the activity of metabolic enzymes and signaling proteins .
Properties
IUPAC Name |
1-benzyl-2-phenyl-2,3-dihydroimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-7-15(8-4-1)14-22-18-11-12-20-13-17(18)21-19(22)16-9-5-2-6-10-16/h1-13,19,21H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDUUYLZAGTHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(NC3=C2C=CN=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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